

Where to purchase high-purity Ro 64-5229 for research.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ro 64-5229

Cat. No.: B1680700

[Get Quote](#)

Disclaimer

Information regarding the acquisition of research chemicals is not provided. The following content is intended for informational and research purposes only and does not constitute an endorsement or recommendation for the use of this compound. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

Application Notes: Ro 64-5229

Compound Name: **Ro 64-5229** Chemical Name: (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole Mechanism of Action: **Ro 64-5229** is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3][4] It functions as a negative allosteric modulator (NAM), binding to a site on the receptor distinct from the glutamate binding site.[5] This allosteric binding prevents the receptor from being activated by its endogenous agonist, glutamate. Some evidence also suggests that **Ro 64-5229** can act as an inverse agonist, reducing the basal or constitutive activity of the mGlu2 receptor even in the absence of an agonist.[6]

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein.[7] Activation of mGlu2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and reduces neuronal excitability and neurotransmitter release.[8] By blocking this pathway, **Ro 64-5229** prevents the down-regulation of neuronal activity mediated by mGlu2.

Primary Research Applications:

- **Neurotransmitter System Modulation:** Used extensively in neuroscience to study the role of the mGlu2 receptor in modulating glutamatergic neurotransmission in the central nervous system.[8]
- **CNS Disorders Research:** Investigated as a tool to explore potential therapeutic strategies for various CNS disorders. The antagonism of mGlu2/3 receptors is being studied for its potential as an antidepressant and cognitive enhancer.
- **Receptor Dimerization Studies:** Employed in studies to understand the pharmacology of mGluR homodimers (mGlu2/mGlu2) and heterodimers (e.g., mGlu2/mGlu4), as its effects can differ depending on the receptor complex.[5][9][10]
- **Signal Transduction Assays:** Serves as a reference antagonist in assays measuring mGlu2 activation, such as GTPyS binding assays, calcium mobilization assays (in cells co-expressing G-protein chimeras), and FRET-based conformational studies.[1][6]

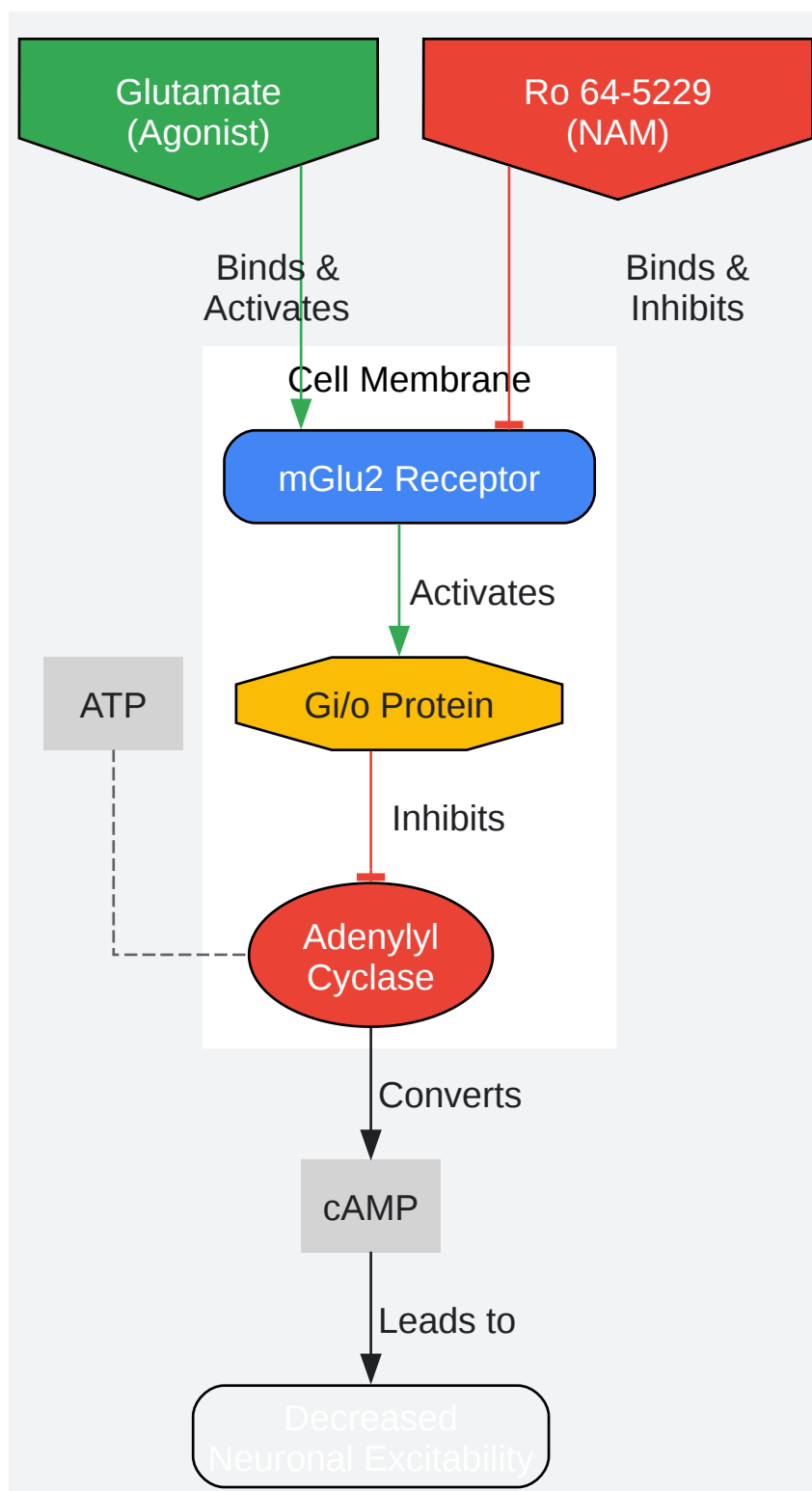
Quantitative Data and Physicochemical Properties

The following table summarizes key quantitative and physical data for **Ro 64-5229**.

Parameter	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₉ Cl ₂ N ₃ O	[2][4][11]
Molecular Weight	352.26 g/mol	[2][4]
CAS Number	246852-46-0	[2][4][11]
IC ₅₀	0.11 µM (Inhibits GTPy ³⁵ S binding to mGlu2 membranes)	[1][2]
Purity	≥98% (by HPLC)	[2]
Solubility	Soluble to 100 mM in DMSO and ethanol	[2]
Storage	Store at +4°C	[2]

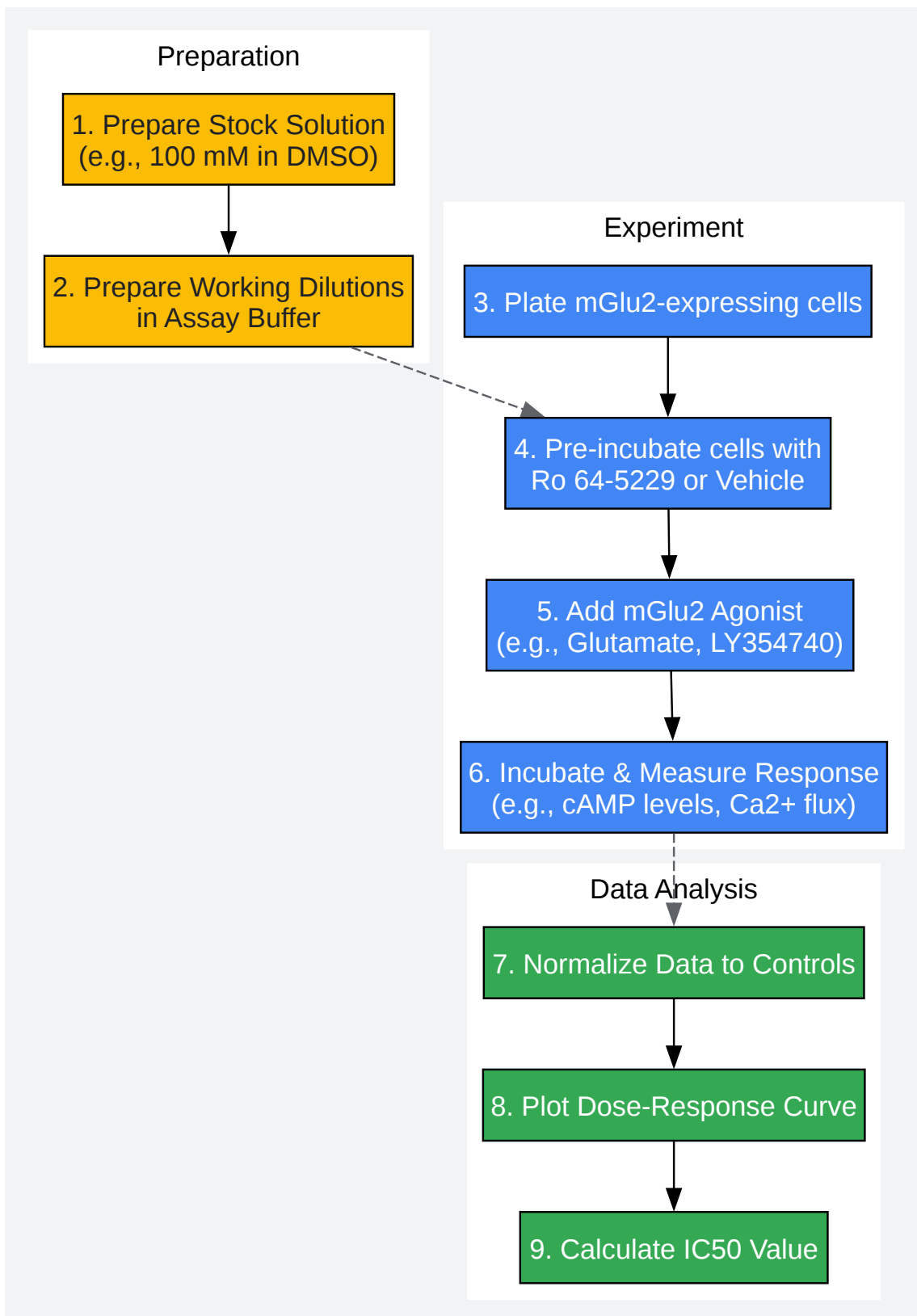
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **Ro 64-5229** and a general workflow for its use in a cell-based assay.



[Click to download full resolution via product page](#)

Caption: mGlu2 receptor signaling pathway and point of inhibition by **Ro 64-5229**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for a cell-based mGlu2 antagonist assay.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is based on solubility data provided by suppliers.^[2]

Objective: To prepare a concentrated stock solution of **Ro 64-5229** and subsequent serial dilutions for use in assays.

Materials:

- **Ro 64-5229** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Appropriate assay buffer (e.g., HBSS or DMEM)
- Calibrated pipettes

Procedure:

- Stock Solution (100 mM): a. Based on the molecular weight of 352.26 g/mol, weigh out 3.52 mg of **Ro 64-5229** powder. b. Add 100 µL of anhydrous DMSO to the powder. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
- Working Solutions: a. On the day of the experiment, thaw an aliquot of the 100 mM stock solution. b. Perform serial dilutions in the appropriate assay buffer to achieve the final desired concentrations for your experiment. c. Important: Ensure the final concentration of DMSO in the assay medium is consistent across all conditions (including vehicle controls) and is typically kept below 0.1% to avoid solvent-induced cellular toxicity.

Protocol 2: In Vitro mGlu2 Antagonism Assay using cAMP Measurement

This protocol describes a general method to measure the antagonistic effect of **Ro 64-5229** on agonist-induced inhibition of cAMP production in cells expressing the mGlu2 receptor.

Objective: To determine the IC_{50} of **Ro 64-5229** by measuring its ability to reverse the agonist-induced decrease in intracellular cAMP.

Materials:

- HEK293 or CHO cells stably expressing human mGlu2 receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- **Ro 64-5229** working solutions.
- mGlu2 agonist (e.g., LY354740).
- Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
- A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
- White or black opaque 96-well or 384-well plates suitable for the detection kit.

Procedure:

- Cell Plating: a. Culture the mGlu2-expressing cells to ~80-90% confluency. b. Harvest the cells and seed them into the appropriate microplate at a pre-determined optimal density. c. Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.
- Assay Execution: a. Gently wash the cells with assay buffer. b. Add varying concentrations of **Ro 64-5229** (e.g., 10-point dilution series from 1 nM to 100 µM) to the wells. Include a "vehicle only" control. c. Pre-incubate the plate with the compound for 15-30 minutes at room temperature or 37°C. d. Prepare a solution containing the mGlu2 agonist at its EC₈₀ concentration (pre-determined) and a fixed concentration of forskolin (e.g., 1-10 µM). e. Add

the agonist/forskolin mixture to all wells except for the "no agonist" (basal) controls. f. Incubate for 15-30 minutes at 37°C.

- cAMP Detection: a. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
- Data Analysis: a. Normalize the data: Set the signal from cells treated with forskolin + agonist (no antagonist) as 0% inhibition, and the signal from cells treated with forskolin only as 100% inhibition. b. Plot the normalized response against the logarithm of the **Ro 64-5229** concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of **Ro 64-5229** that causes 50% inhibition of the agonist's effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abmole.com [abmole.com]
- 2. Ro 64-5229 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational dynamics between transmembrane domains and allosteric modulation of a metabotropic glutamate receptor | eLife [elifesciences.org]
- 7. news-medical.net [news-medical.net]
- 8. scbt.com [scbt.com]
- 9. Functional and Pharmacological Characteristics of Metabotropic Glutamate Receptors 2/4 Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]

- 11. Ro 64-5229 | 246852-46-0 | WJA85246 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [Where to purchase high-purity Ro 64-5229 for research.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680700#where-to-purchase-high-purity-ro-64-5229-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com